1,2,4-Triazole-15N3
Overview
Description
1,2,4-Triazole-15N3 is a nitrogen-rich heterocyclic compound that contains three nitrogen atoms within a five-membered ring. This compound is a labeled version of 1H-1,2,4-triazole, where the nitrogen atoms are isotopically enriched with nitrogen-15. The triazole ring is known for its stability and versatility, making it a valuable scaffold in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
(1,2,4-15N3)1H-1,2,4-Triazole, also known as 1,2,4-Triazole-1,2,4-15N3, is a heterocyclic compound that is readily capable of binding in the biological system with a variety of enzymes and receptors . This compound is considered interesting due to its significant pharmacological activities .
Mode of Action
The action of 1,2,4-Triazole-1,2,4-15N3 and its derivatives is based on their ability to interact with their targets, leading to various changes. For instance, some derivatives of 1,2,4-triazole have been found to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes, by blocking 14-α-demethylation . This process results in the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .
Biochemical Pathways
1,2,4-Triazole-1,2,4-15N3 and its derivatives affect various biochemical pathways. For example, they have been found to exhibit antimicrobial, antioxidant, and antiviral potential . They can also inhibit certain ethanol-induced behavior effects .
Result of Action
The molecular and cellular effects of 1,2,4-Triazole-1,2,4-15N3’s action depend on its specific targets and the nature of its interaction with these targets. For instance, by inhibiting the biosynthesis of ergosterol in fungal membranes, 1,2,4-triazole derivatives can disrupt the structure and function of these membranes, leading to the death of the fungal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazoles typically involves the cyclization of hydrazine derivatives with formamide or its derivatives. One common method is the reaction of hydrazine with formic acid and formamide at elevated temperatures (140° to 220°C) to yield 1,2,4-triazole . Another approach involves the annulation of nitriles with hydrazines, which can be expanded to a wide range of triazoles in good to excellent yields .
Industrial Production Methods
Industrial production of 1,2,4-triazoles often employs scalable and efficient synthetic routes. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is widely used for the synthesis of triazole derivatives. This method is favored for its high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazoles undergo various chemical reactions, including:
Oxidation: Triazoles can be oxidized to form triazole N-oxides.
Reduction: Reduction of triazoles can yield dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include triazole N-oxides, dihydrotriazoles, and various substituted triazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
1,2,4-Triazoles have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Employed in the design of enzyme inhibitors and as probes for studying biological processes.
Medicine: Triazole derivatives are used in the development of antifungal, antibacterial, and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with a different arrangement of nitrogen atoms.
Tetrazole: Contains four nitrogen atoms in a five-membered ring.
Imidazole: A five-membered ring with two nitrogen atoms.
Uniqueness
1,2,4-Triazoles are unique due to their stability and versatility. They exhibit a wide range of biological activities and can form multiple hydrogen bonds, making them valuable in drug design and other applications .
Conclusion
1,2,4-Triazole-15N3 is a versatile and valuable compound with numerous applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important scaffold for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
(1,2,4-15N3)1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i3+1,4+1,5+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPMIYGKQJPBQR-FRSWOAELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=[15N]C=[15N][15NH]1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745937 | |
Record name | (~15~N_3_)-1H-1,2,4-Triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173023-70-5 | |
Record name | (~15~N_3_)-1H-1,2,4-Triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173023-70-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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